2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate
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Overview
Description
Glutamic acid, N-[4-[[(2-amino-5-formyl-1,4,4a,5,6,7,8,8a-octahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, calcium salt (1:1) is a complex organic compound with significant biological and chemical importance. It is a derivative of folic acid and is commonly known as calcium folinate. This compound is widely used in medical and biochemical applications due to its role in cellular metabolism and DNA synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glutamic acid, N-[4-[[(2-amino-5-formyl-1,4,4a,5,6,7,8,8a-octahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, calcium salt (1:1) involves several steps:
Formation of the pteridine ring: The pteridine ring is synthesized through a series of condensation reactions involving guanidine and various aldehydes.
Attachment of the benzoyl group: The benzoyl group is introduced through a nucleophilic substitution reaction.
Coupling with glutamic acid: The final step involves coupling the pteridine-benzoyl intermediate with glutamic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group.
Reduction: Reduction reactions can occur at the pteridine ring, converting it to dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the benzoyl group or the pteridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation products: Oxidized derivatives of the pteridine ring.
Reduction products: Dihydro or tetrahydro derivatives of the pteridine ring.
Substitution products: Modified benzoyl or pteridine derivatives.
Scientific Research Applications
Glutamic acid, N-[4-[[(2-amino-5-formyl-1,4,4a,5,6,7,8,8a-octahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, calcium salt (1:1) has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a crucial role in cellular metabolism and DNA synthesis.
Medicine: Used as a therapeutic agent in the treatment of certain types of anemia and as an adjuvant in cancer therapy.
Industry: Employed in the production of pharmaceuticals and as a nutritional supplement.
Mechanism of Action
The compound exerts its effects by acting as a cofactor in various enzymatic reactions. It is involved in the transfer of one-carbon units in the synthesis of nucleotides and amino acids. The molecular targets include enzymes such as thymidylate synthase and dihydrofolate reductase, which are critical for DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
Folic acid: The parent compound from which calcium folinate is derived.
Methotrexate: A folic acid antagonist used in cancer therapy.
Leucovorin: Another form of folinic acid used to enhance the efficacy of chemotherapy.
Uniqueness
Glutamic acid, N-[4-[[(2-amino-5-formyl-1,4,4a,5,6,7,8,8a-octahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, calcium salt (1:1) is unique due to its specific structure, which allows it to act as a more effective cofactor in enzymatic reactions compared to its analogs. Its calcium salt form enhances its stability and bioavailability, making it a preferred choice in therapeutic applications.
Properties
Molecular Formula |
C20H23N7O7-2 |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7,8,8a-hexahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H25N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,15-16,22-23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,25,26,32)/p-2 |
InChI Key |
BAGAZEJCJKQNAA-UHFFFAOYSA-L |
Canonical SMILES |
C1C(N(C2C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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